molecular formula C19H17N3O2 B448953 N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 358400-64-3

N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B448953
CAS No.: 358400-64-3
M. Wt: 319.4g/mol
InChI Key: JJKMCIBFGARHQB-ZHZULCJRSA-N
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Description

N’-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a methoxybenzylidene group attached to a benzohydrazide moiety, which is further connected to a pyrrole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. After the reaction is complete, the product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for N’-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The methoxy group or other substituents on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides.

Scientific Research Applications

N’-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
  • N’-(4-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
  • N’-(3-methoxybenzylidene)-2-(1H-imidazol-1-yl)benzohydrazide

Uniqueness

N’-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to the presence of the methoxybenzylidene group and the pyrrole ring, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-24-16-8-6-7-15(13-16)14-20-21-19(23)17-9-2-3-10-18(17)22-11-4-5-12-22/h2-14H,1H3,(H,21,23)/b20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKMCIBFGARHQB-ZHZULCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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